molecular formula C8H6FIO3 B1444305 4-Fluoro-5-iodo-2-methoxybenzoic acid CAS No. 1171824-18-2

4-Fluoro-5-iodo-2-methoxybenzoic acid

Cat. No.: B1444305
CAS No.: 1171824-18-2
M. Wt: 296.03 g/mol
InChI Key: JXXMPOAKJVXLKZ-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-methoxybenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-iodo-2-methoxybenzoic acid typically involves the iodination and fluorination of 2-methoxybenzoic acid. One common method includes the following steps:

    Iodination: 2-Methoxybenzoic acid is treated with iodine and an oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position on the benzene ring.

    Fluorination: The iodinated intermediate is then subjected to fluorination using a fluorinating agent, such as Selectfluor, to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodo-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-5-iodo-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-methoxybenzoic acid depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxybenzoic acid
  • 5-Iodo-2-methoxybenzoic acid
  • 2-Fluoro-5-iodobenzoic acid

Uniqueness

4-Fluoro-5-iodo-2-methoxybenzoic acid is unique due to the specific combination of fluorine, iodine, and methoxy groups on the benzene ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-fluoro-5-iodo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXMPOAKJVXLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285318
Record name 4-Fluoro-5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171824-18-2
Record name 4-Fluoro-5-iodo-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171824-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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